![molecular formula C10H10ClF2N3 B1490109 4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine CAS No. 2098035-43-7](/img/structure/B1490109.png)
4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine, otherwise known as 4-CPCA, is a pyrimidine derived compound with a wide range of applications in scientific research. It has been studied for its potential as an inhibitor of multiple enzymes, and has been used in various biochemical and physiological experiments.
Scientific Research Applications
Synthesis and Characterization of Pyrimidine Derivatives
Pyrimidine derivatives are synthesized through various chemical reactions, aiming to explore their potential biological activities. For instance, the synthesis of pyrimidine-azetidinone analogues and their evaluation for antimicrobial, antitubercular, and antioxidant activities highlight the versatility of pyrimidine compounds in medicinal chemistry (Chandrashekaraiah et al., 2014). Similarly, the preparation of new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents demonstrates the synthetic utility of pyrimidine rings in developing bioactive compounds (Tolba et al., 2018).
Biological Activities
The biological evaluation of pyrimidine derivatives is a key aspect of their research applications. The antimicrobial, antitubercular, and anti-inflammatory properties of these compounds are of particular interest. For example, pyrimidine-incorporated Schiff bases of isoniazid have shown promising antimicrobial and antitubercular activities, indicating their potential in combating infectious diseases (Soni & Patel, 2017). Additionally, the anti-inflammatory, analgesic, and antipyretic activities of novel pyrazolone derivatives attached to a pyrimidine moiety further illustrate the therapeutic potential of pyrimidine-based compounds (Antre et al., 2011).
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2N3/c11-7-3-8(16-4-10(12,13)5-16)15-9(14-7)6-1-2-6/h3,6H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKQPFZMQAKCAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CC(C3)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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